2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole
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Overview
Description
2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both chloromethyl and ethoxy groups in its structure allows for diverse chemical reactivity, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide to form ethyl hydrazinecarbodithioate, which is then treated with chloromethyl methyl ether in the presence of a base to yield the desired thiadiazole compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems allows for consistent production quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Oxidation: The thiadiazole ring can be oxidized under specific conditions to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be employed to modify the electronic properties of the thiadiazole ring, potentially altering its reactivity and stability.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the thiadiazole ring.
Major Products Formed
The major products formed from these reactions include a variety of substituted thiadiazoles, which can be further functionalized for specific applications in medicinal chemistry, materials science, and agriculture.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown promise as a bioactive agent with potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated its potential use in the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole involves its interaction with specific molecular targets within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes. Additionally, the thiadiazole ring can interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential for drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
- 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
- 2-(Chloromethyl)-5-nitro-1,3,4-thiadiazole
Uniqueness
Compared to its analogs, 2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This modification can influence the compound’s reactivity, stability, and biological activity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(chloromethyl)-5-ethoxy-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2OS/c1-2-9-5-8-7-4(3-6)10-5/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAMXDCGUYPQJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(S1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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